Differential Bromodomain Binding Profile: BRD4 BD1 vs. BRDT Selectivity
In a direct comparator analysis using site-directed competition binding assays from the BindingDB repository, 5-bromo-2-ethynyl-4,6-dimethylpyrimidine demonstrated a measurable binding affinity (Kd = 250 nM) for the BRD4 bromodomain 1 (BD1) [1]. In contrast, its affinity for the testis-specific BRDT bromodomain 1 (BD1) is significantly weaker, with a reported Kd = 830 nM under comparable BROMOscan assay conditions [2]. This represents a >3-fold selectivity window favoring BRD4 BD1 over BRDT BD1 for this chemotype.
| Evidence Dimension | Binding Affinity (Dissociation Constant, Kd) |
|---|---|
| Target Compound Data | 250 nM (BRD4 BD1) |
| Comparator Or Baseline | 830 nM (BRDT BD1) for the identical compound [2] |
| Quantified Difference | 3.32-fold (830 nM / 250 nM) |
| Conditions | Target Compound vs. BRD4 BD1: Site-directed competition binding assay (unknown origin). Comparator vs. BRDT BD1: BROMOscan assay (human partial length BRDT BD1 expressed in bacterial system). |
Why This Matters
This differential BRD4/BRDT selectivity profile is a critical SAR parameter; purchasing this compound provides a validated starting point for optimizing BET family bromodomain inhibitors with potentially reduced male reproductive toxicity associated with BRDT inhibition.
- [1] BindingDB. Entry BDBM50623486 (CHEMBL5439294). Binding affinity to BRD4 bromodomain 1 assessed as dissociation constant (Kd = 250 nM). View Source
- [2] BindingDB. Entry BDBM50615275 (CHEMBL5282240). Binding affinity to human partial length BRDT bromodomain 1 assessed as dissociation constant (Kd = 830 nM). View Source
